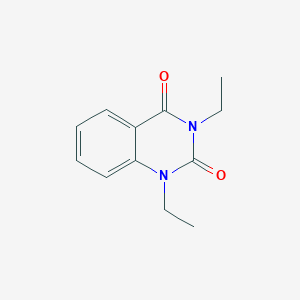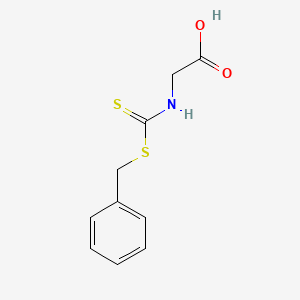![molecular formula C20H20N4O2 B14166736 N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine CAS No. 844449-75-8](/img/structure/B14166736.png)
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Azepinoindole: A tricyclic indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
CAS No. |
844449-75-8 |
|---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C20H20N4O2/c1-12-4-5-17-16(6-12)18-19(24-17)20(23-11-22-18)21-10-13-7-14(25-2)9-15(8-13)26-3/h4-9,11,24H,10H2,1-3H3,(H,21,22,23) |
InChI Key |
XTFJVIKRBYAAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3NCC4=CC(=CC(=C4)OC)OC |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)
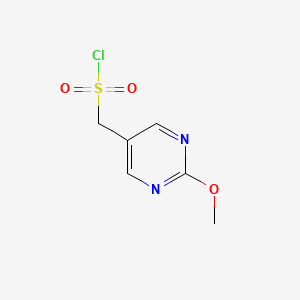
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
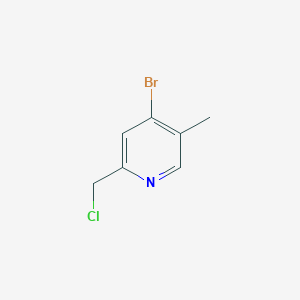
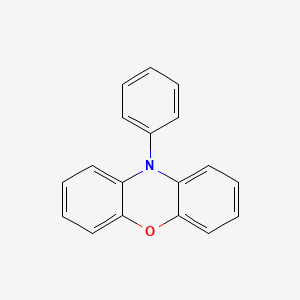
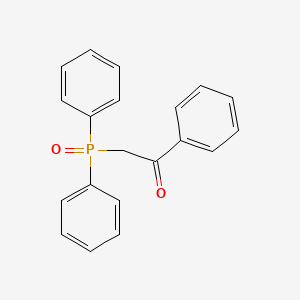
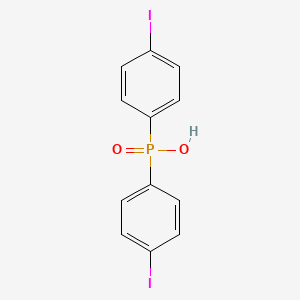
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)

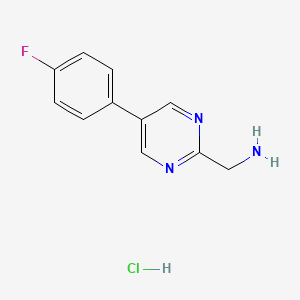
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
